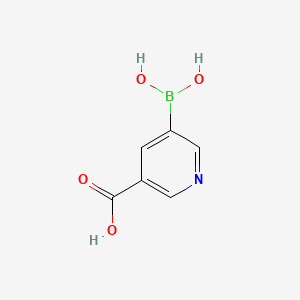

5-Carboxypyridine-3-boronic acid

Vue d'ensemble

Description

5-Carboxypyridine-3-boronic acid is a compound that is not directly discussed in the provided papers. However, the papers do discuss related boronic acid compounds and their applications in organic synthesis, which can provide insights into the properties and potential uses of 5-carboxypyridine-3-boronic acid. Boronic acids are known for their versatility in organic chemistry, particularly in Suzuki cross-coupling reactions, and as catalysts in various chemical transformations .

Synthesis Analysis

The synthesis of boronic acid derivatives often involves halogen-metal exchange reactions followed by quenching with triisopropylborate, as described for the preparation of halopyridinylboronic acids and esters . Electrochemical methods have also been developed to convert carboxylic acids to boronic acids, which could potentially be applied to the synthesis of 5-carboxypyridine-3-boronic acid . Additionally, the synthesis of structurally related compounds, such as 3-borono-5-fluorobenzoic acid, has been achieved through a two-step reaction involving organic lithium reagents and subsequent oxidation .

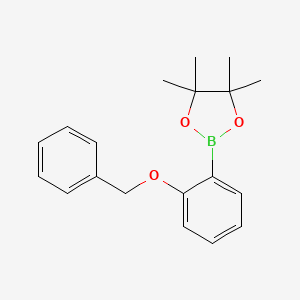

Molecular Structure Analysis

The molecular structure of boronic acid derivatives can significantly influence their reactivity and stability. For instance, electron-deficient arylboronic acids are useful as Lewis or Bronsted acid catalysts, but diortho-substituted arylboronic acids with electron-withdrawing groups can be unstable . The structure of 5-carboxypyridine-3-boronic acid would likely exhibit similar reactivity patterns due to the presence of the boronic acid moiety and the carboxylic acid group.

Chemical Reactions Analysis

Boronic acids are key intermediates in Suzuki cross-coupling reactions, which are used to synthesize various organic compounds, including olefins, styrenes, and biphenyl derivatives . They also catalyze reactions of carboxylic acids, such as dehydrative esterification, and can activate carboxylic acids as mixed anhydrides . The presence of a carboxylic acid group in 5-carboxypyridine-3-boronic acid suggests that it could participate in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids, such as solubility, melting point, and stability, are influenced by their molecular structure. While specific data for 5-carboxypyridine-3-boronic acid is not provided, related compounds have been described as stable, crystalline materials suitable for use in cross-coupling reactions . The pKa values of boronic acids typically range from 5 to 9, indicating that they are weaker acids than strong protic acids .

Applications De Recherche Scientifique

1. Catalytic Protodeboronation of Pinacol Boronic Esters

- Summary of Application: Pinacol boronic esters, including 5-Carboxypyridine-3-boronic acid, are valuable building blocks in organic synthesis. This research focuses on the catalytic protodeboronation of these esters, a process that is not well developed .

- Methods of Application: The study reports the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .

- Results or Outcomes: The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation. The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .

2. Sensing Applications

- Summary of Application: Boronic acids, including 5-Carboxypyridine-3-boronic acid, are increasingly utilized in diverse areas of research, including sensing applications .

- Methods of Application: The interactions of boronic acids with diols and strong Lewis bases such as fluoride or cyanide anions lead to their utility in various sensing applications. These applications can be homogeneous assays or heterogeneous detection .

- Results or Outcomes: Boronic acids have been used in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

3. Formal Total Synthesis

- Summary of Application: The protodeboronation of pinacol boronic esters, including 5-Carboxypyridine-3-boronic acid, was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

- Methods of Application: The study reports the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .

- Results or Outcomes: The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation. The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .

4. Drug Delivery

- Summary of Application: Boronic esters, including 5-Carboxypyridine-3-boronic acid, have been applied extensively in glycoscience, including in drug delivery .

- Methods of Application: The formation of cyclic boronic esters from boronic acids and carbohydrate derivatives has been applied extensively in glycoscience .

- Results or Outcomes: Boronic ester formation generally occurs at 1,2- or 1,3-diol groups, the same groups that are often targeted in drug delivery systems .

5. Suzuki–Miyaura Coupling

- Summary of Application: The Suzuki–Miyaura coupling is a type of palladium-catalyzed cross coupling reaction, which is widely used in organic synthesis. Boronic acids, including 5-Carboxypyridine-3-boronic acid, are often used as the boron component in this reaction .

- Methods of Application: The reaction involves the coupling of an organoboron compound and a halide under the action of a palladium catalyst .

- Results or Outcomes: The Suzuki–Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, and it has been widely used in the synthesis of various organic compounds .

6. Biological Labelling

- Summary of Application: Boronic acids, including 5-Carboxypyridine-3-boronic acid, have been used in various areas ranging from biological labelling, protein manipulation and modification, separation, and the development of therapeutics .

- Methods of Application: The key interaction of boronic acids with diols allows utilisation in various areas ranging from biological labelling, protein manipulation and modification, separation, and the development of therapeutics .

- Results or Outcomes: Boronic acids have been used for electrophoresis of glycated molecules. They were also employed as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .

Safety And Hazards

5-Carboxypyridine-3-boronic Acid is considered hazardous. It may form combustible dust concentrations in air. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding dust formation .

Propriétés

IUPAC Name |

5-boronopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BNO4/c9-6(10)4-1-5(7(11)12)3-8-2-4/h1-3,11-12H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKDATYTUCBKUQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

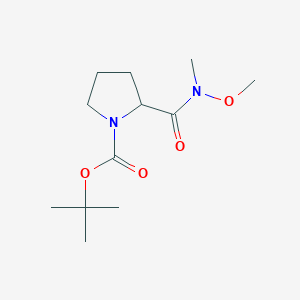

B(C1=CC(=CN=C1)C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90393635 | |

| Record name | 5-Borononicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Carboxypyridine-3-boronic acid | |

CAS RN |

913836-03-0 | |

| Record name | 5-Borononicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Carboxypyridine-3-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-2-cyano-N-methyl-3-[4-(2-pyridinyl)piperazino]-2-propenethioamide](/img/structure/B1273448.png)

![2-benzoyl-3-[4-(2,6-difluorobenzoyl)-1-methyl-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B1273463.png)